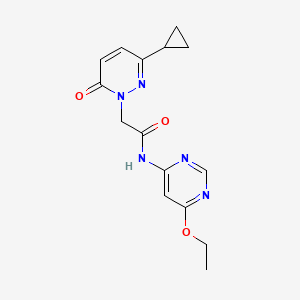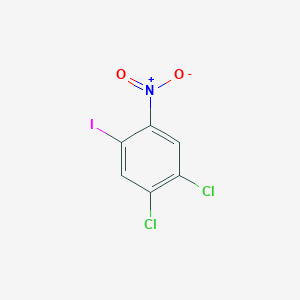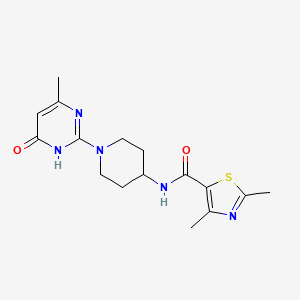
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential use in the treatment of various diseases due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide involves the inhibition of specific enzymes and proteins in the body. The compound has been found to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation. It has also been found to inhibit the activity of proteins involved in the growth and proliferation of cancer cells, leading to a reduction in tumor growth.
Biochemical and Physiological Effects
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide has been found to have significant biochemical and physiological effects. The compound has been found to reduce inflammation in the body, leading to a reduction in pain and swelling. It has also been found to have anti-cancer properties, leading to a reduction in tumor growth. Additionally, the compound has been found to have neuroprotective properties, leading to a reduction in neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide in lab experiments include its unique properties, such as its anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has also been found to be highly stable and easy to synthesize. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several future directions for the study of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide. One potential direction is the further study of the compound's neuroprotective properties for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of the compound's potential use in combination with other drugs for the treatment of cancer. Additionally, the compound's potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis could be further explored.
Méthodes De Synthèse
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide involves the reaction of cyclopropylamine, ethyl 4-chloro-3-oxobutanoate, and 4-ethoxypyrimidine-2-amine. The reaction is carried out under specific conditions to obtain the desired compound. This synthesis method has been optimized to obtain a high yield of the compound with high purity.
Applications De Recherche Scientifique
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to have significant anti-inflammatory and anti-cancer properties. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-2-23-14-7-12(16-9-17-14)18-13(21)8-20-15(22)6-5-11(19-20)10-3-4-10/h5-7,9-10H,2-4,8H2,1H3,(H,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEUOGHBBLRFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[(4-fluorophenyl)(thien-2-yl)methyl]acetamide](/img/structure/B2501088.png)
![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501089.png)


![N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2501094.png)

![5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2501097.png)
![N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2501098.png)
![[2-(4-Carbamoylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2501099.png)
![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2501100.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501106.png)
